2,4-Dinitro-6-isopropylphenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

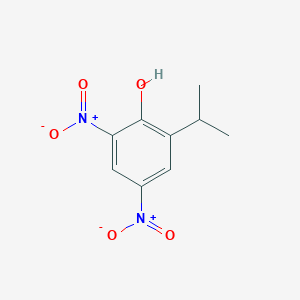

2,4-Dinitro-6-isopropylphenol is a useful research compound. Its molecular formula is C9H10N2O5 and its molecular weight is 226.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5735. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Structure

2,4-Dinitro-6-isopropylphenol is a nitrophenol derivative with the molecular formula C9H10N2O5. Its structure includes two nitro groups and an isopropyl group attached to a phenolic ring, which influences its reactivity and biological activity.

Scientific Research Applications

-

Toxicology Studies

- DNIP has been investigated for its potential effects on endocrine disruption. Studies have shown that it can influence hormone synthesis, particularly estradiol (E2) and progesterone (P4), highlighting its relevance in assessing reproductive toxicity risks .

- The U.S. Environmental Protection Agency (EPA) has included DNIP in their high-throughput screening programs to evaluate its effects on steroidogenesis using the H295R cell line. This assay measures the compound's impact on hormone production, making it a valuable tool for identifying potential endocrine disruptors .

- Herbicide and Insecticide Development

- Environmental Monitoring

Endocrine Disruption Assessment

A significant study utilized the H295R steroidogenesis assay to evaluate DNIP's effect on hormone production. The results indicated that DNIP significantly increased E2 levels, raising concerns about its potential role as an endocrine disruptor in human health and environmental contexts .

Agricultural Applications

Research focusing on the synthesis of amine salts from dinitroalkyl phenols has demonstrated their effectiveness as herbicides. Field trials have shown promising results in controlling weed populations while minimizing damage to non-target species .

Data Table: Summary of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Toxicology | Assessment of endocrine disruption potential | Increased E2 and P4 synthesis observed |

| Herbicide Development | Evaluation of dinitroalkyl phenols as agricultural chemicals | Effective against specific pest species |

| Environmental Monitoring | Monitoring of water contaminants | Detected as a persistent pollutant |

化学反応の分析

Reduction Reactions

The nitro groups (-NO₂) are reducible under catalytic hydrogenation or chemical reduction:

-

Catalytic hydrogenation with H₂/Pd-C in ethanol converts nitro groups to amines, yielding 2,4-diamino-6-isopropylphenol .

-

Selective reduction with Sn/HCl targets one nitro group, producing intermediates for agrochemical synthesis.

| Reducing Agent | Conditions | Product | Application |

|---|---|---|---|

| H₂/Pd-C | 25°C, 2 atm H₂ | 2,4-diamino-6-isopropylphenol | Dye precursors |

| Sn/HCl | Reflux, 6 hr | 2-nitro-4-amino-6-isopropylphenol | Herbicide intermediates |

Hydrolysis and Alkaline Degradation

In basic media, the compound undergoes hydrolysis:

-

Nitro group displacement : NaOH (10% w/v) at 80°C displaces nitro groups, forming phenolic byproducts like 2-isopropyl-4-nitrophenol .

-

Decarboxylation : Under strong alkaline conditions (pH >12), decarboxylation produces simpler nitroaromatics .

| Reagent | Temperature | Product | Byproducts |

|---|---|---|---|

| NaOH (10%) | 80°C, 3 hr | 2-isopropyl-4-nitrophenol | Sodium nitrate, CO₂ |

| KOH (15%) | 100°C, 5 hr | 4-nitro-6-isopropylphenol | Nitrite ions, polymeric residues |

Photochemical Reactions

UV irradiation induces decomposition via radical pathways:

-

Nitro group cleavage : Forms nitroso derivatives (e.g., 2-isopropyl-4-nitroso-6-nitrophenol) and CO₂ .

-

Oxidative degradation : Atmospheric O₂ accelerates photolysis, generating quinone-like structures .

| Light Source | Duration | Major Products | Mechanism |

|---|---|---|---|

| UV-C (254 nm) | 48 hr | 2-isopropyl-4-nitroso-6-nitrophenol | Radical-mediated cleavage |

| Sunlight | 7 days | Quinone derivatives, CO₂ | Photo-oxidation |

Complexation with Metals

The phenolic -OH and nitro groups enable coordination with metal ions:

-

Cu²⁺ complexes : Form stable chelates at pH 5–7, used in analytical chemistry for metal detection .

-

Fe³⁺ interactions : Generate colored adducts, though these are less stable than Cu²⁺ complexes .

| Metal Ion | pH Range | Stability Constant (log K) | Application |

|---|---|---|---|

| Cu²⁺ | 5–7 | 8.2 ± 0.3 | Spectrophotometric analysis |

| Fe³⁺ | 3–5 | 5.8 ± 0.2 | Wastewater treatment |

Biochemical Interactions

As a herbicide, it disrupts plant electron transport chains:

-

Photosynthesis inhibition : Binds to Photosystem II (PSII), blocking plastoquinone interaction .

-

Uncoupling oxidative phosphorylation : In mammals, it increases mitochondrial membrane permeability, elevating metabolic rate and heat production .

| Organism | Effect | Mechanism | LD₅₀ (mg/kg) |

|---|---|---|---|

| Plants | Chlorosis, growth arrest | PSII inhibition | 15–25 (foliar) |

| Mammals | Hyperthermia, weight loss | Mitochondrial uncoupling | 20–30 (oral) |

特性

CAS番号 |

118-95-6 |

|---|---|

分子式 |

C9H10N2O5 |

分子量 |

226.19 g/mol |

IUPAC名 |

2,4-dinitro-6-propan-2-ylphenol |

InChI |

InChI=1S/C9H10N2O5/c1-5(2)7-3-6(10(13)14)4-8(9(7)12)11(15)16/h3-5,12H,1-2H3 |

InChIキー |

HBYHYLBZPLCIEE-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |

正規SMILES |

CC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |

Key on ui other cas no. |

29385-11-3 118-95-6 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。